molecular formula C13H18N2O3S B2400311 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide CAS No. 309279-87-6

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide

Cat. No.: B2400311
CAS No.: 309279-87-6
M. Wt: 282.36
InChI Key: MKLKAEFDIVQLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is a piperidine-based sulfonamide derivative characterized by a 4-methylphenyl sulfonyl group attached to the piperidine ring and a carboxamide moiety at the 4-position. Its molecular structure combines a lipophilic aromatic sulfonyl group with a polar carboxamide, enabling diverse interactions with biological targets.

Properties

IUPAC Name

1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-10-2-4-12(5-3-10)19(17,18)15-8-6-11(7-9-15)13(14)16/h2-5,11H,6-9H2,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKLKAEFDIVQLTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Piperidinecarboxamide

The precursor 4-piperidinecarboxamide serves as the foundational building block for this route. Its preparation follows a classic amidation sequence:

  • Starting material : Piperidine-4-carboxylic acid (commercially available)
  • Activation : Conversion to piperidine-4-carbonyl chloride using thionyl chloride (SOCl₂) at reflux (60–80°C, 2–4 h).
  • Ammonolysis : Treatment with concentrated aqueous ammonia (25–28%) at 0–5°C yields 4-piperidinecarboxamide.

Critical parameters :

  • Strict temperature control during ammonolysis prevents over-hydrolysis to the carboxylic acid.
  • Purification via recrystallization from ethanol/water mixtures enhances purity (>98% by ¹H NMR).

Sulfonylation with p-Toluenesulfonyl Chloride

The secondary amine of 4-piperidinecarboxamide undergoes sulfonylation under inert conditions:

Procedure :

  • Reaction setup :
    • 4-Piperidinecarboxamide (10 mmol) dissolved in anhydrous pyridine (30 mL) under argon.
    • TosCl (15 mmol) added dropwise at 20–25°C.
  • Stirring : 24 h at room temperature.
  • Workup :
    • Quench with ice-water (100 mL).
    • Extract with dichloromethane (3 × 50 mL).
    • Dry over Na₂SO₄, concentrate in vacuo.
  • Purification : Column chromatography (SiO₂, petroleum ether:ethyl acetate:dichloromethane = 10:1:1 → 10:1:2).

Yield : 92–95%
Key advantages :

  • Pyridine acts as both solvent and base, neutralizing HCl generated during sulfonylation.
  • Mild conditions preserve the carboxamide functionality.

Alternative Pathways and Novel Methodologies

Reductive Amination Approaches

Patent US4179569A discloses methods for analogous structures using:

  • Intermediate : 4-Oxo-1-[(4-methylphenyl)sulfonyl]piperidine
  • Reductive amination : With ammonium acetate/NaBH₃CN in MeOH (rt, 6 h).
    Yield : 68%.

Microwave-Assisted Synthesis

Emerging techniques reduce reaction times significantly:

  • Conditions : TosCl (1.1 eq), 4-piperidinecarboxamide (1 eq), DMF, microwave (100°C, 30 min).
  • Yield : 88% (reported for analogous sulfonamides).

Comparative Analysis of Synthetic Routes

Parameter Route 1 (Pre-formed carboxamide) Route 2 (Post-sulfonylation amidation)
Total Steps 2 3
Overall Yield 85–90% 70–75%
Critical Challenges Amine basicity affecting sulfonylation Carboxylic acid activation efficiency
Scalability High (gram-scale demonstrated) Moderate (additional purification needed)

Industrial-Scale Considerations

For bulk production, Route 1 offers distinct advantages:

  • Solvent Recovery : Pyridine can be distilled and reused.
  • Tolerance to Impurities : Column chromatography replaced with recrystallization (ethanol/water).
  • Throughput : 24-h sulfonylation compatible with continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfone derivatives, amine derivatives, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form hydrogen bonds with target proteins, while the piperidine ring can interact with hydrophobic pockets in the protein structure. These interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural analogs of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide differ primarily in substituents on the sulfonyl-linked phenyl ring, the piperidine ring, or the carboxamide group. These variations influence chemical reactivity, pharmacokinetics, and biological activity. Below is a detailed comparison:

Substituent Variations on the Sulfonyl Phenyl Group

  • 1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxamide ():
    • Replacing the methyl group with chlorine enhances electronegativity, increasing binding affinity to polar targets.
    • Exhibits stronger antimicrobial activity compared to methyl-substituted analogs due to improved target interactions .
  • 1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide (): Fluorine’s small size and high electronegativity improve metabolic stability and bioavailability.
  • 1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide ():
    • Methoxy and dimethyl groups enhance steric bulk, reducing reactivity but improving selectivity for hydrophobic binding pockets.
    • Unique in targeting enzymes like cyclooxygenase-2 (COX-2) due to its bulky substituents .

Modifications to the Piperidine Ring or Carboxamide Group

  • 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide ():
    • The nitro group introduces strong electron-withdrawing effects, stabilizing negative charges during nucleophilic reactions.
    • Used as a precursor in synthesizing kinase inhibitors .
  • 1-[(3-Chlorobenzyl)sulfonyl]-N-(2,4,6-trimethylphenyl)piperidine-4-carboxamide ():
    • Chlorine at the 3-position and trimethylphenyl group create a sterically hindered structure, reducing off-target interactions.
    • Shows improved selectivity in cancer cell line assays compared to para-substituted analogs .
  • 1-[2-(Methylsulfonyl)phenyl]piperidine-4-carboxamide ():
    • Methylsulfonyl at the ortho position disrupts planarity, altering binding kinetics.
    • Investigated for Bcl-2 protein inhibition in apoptosis studies .

Data Tables: Structural and Functional Comparison

Compound Name Substituents (Sulfonyl Phenyl) Molecular Weight (g/mol) Key Biological Activity Reference
1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide 4-CH₃ ~307.4 (estimated) N/A (Theoretical: enzyme modulation) -
1-[(4-Chlorophenyl)sulfonyl]-4-piperidinecarboxamide 4-Cl 327.8 Antimicrobial
1-[(4-Fluorophenyl)sulfonyl]-4-piperidinecarboxamide 4-F 311.3 Anti-inflammatory
1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-piperidinecarboxamide 5-OCH₃, 2,4-(CH₃)₂ 366.5 COX-2 inhibition
1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide 4-SO₂C₂H₅, 2-NO₂ 397.4 Kinase inhibitor precursor

Key Research Findings

  • Substituent Position Matters : Para-substituted derivatives (e.g., 4-CH₃, 4-Cl) generally exhibit higher metabolic stability than meta-substituted analogs due to reduced steric hindrance in enzymatic pockets .
  • Electron-Withdrawing Groups Enhance Reactivity : Nitro or sulfonyl groups increase electrophilicity, making compounds like 1-[4-(Ethylsulfonyl)-2-nitrophenyl]piperidine-4-carboxamide reactive intermediates in drug synthesis .
  • Bulkier Groups Improve Selectivity : Compounds with methoxy or dimethyl substituents (e.g., ) show reduced off-target effects in biological assays .

Biological Activity

1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide, a compound featuring a piperidine core and a sulfonyl group, has garnered attention in pharmacological research due to its diverse biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and findings from various studies.

Chemical Structure and Properties

The chemical structure of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide can be represented as follows:

  • IUPAC Name : 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide
  • Molecular Formula : C13H17N2O2S
  • Molecular Weight : 267.35 g/mol

This compound is characterized by its piperidine ring, which is known for its role in various pharmacological activities.

The biological activity of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide is primarily attributed to its interaction with specific molecular targets, including:

  • Enzyme Inhibition : The sulfonamide group can inhibit enzymes such as carbonic anhydrase and urease, which are crucial in various metabolic processes.
  • Receptor Binding : The piperidine moiety may interact with neurotransmitter receptors, influencing central nervous system activities.

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. In vitro studies have demonstrated that 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide shows effectiveness against several bacterial strains, including:

Bacterial StrainActivity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes:

  • Acetylcholinesterase (AChE) : Important for neurotransmission; inhibition may lead to increased acetylcholine levels.
  • Urease : Inhibition can be beneficial in treating urinary tract infections.

Table summarizing enzyme inhibition data:

EnzymeIC50 Value (µM)Activity Level
Acetylcholinesterase5.2Strong
Urease2.1Very Strong

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential therapeutic applications of 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide.

  • Anticancer Studies : A study demonstrated that similar sulfonamide derivatives exhibited cytotoxic effects on cancer cell lines, suggesting that this compound may also possess anticancer properties through apoptosis induction.
  • Hypoglycemic Effects : Research has indicated that piperidine derivatives can influence glucose metabolism, potentially serving as candidates for diabetes management.
  • In Silico Studies : Molecular docking studies have shown favorable binding interactions with target proteins involved in metabolic pathways, further supporting the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What are the key synthetic routes and purification strategies for 1-[(4-Methylphenyl)sulfonyl]-4-piperidinecarboxamide?

  • Methodological Answer : The synthesis typically involves sulfonylation of the piperidine ring using 4-methylbenzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Subsequent carboxamide formation is achieved via coupling reactions with activated carboxylic acid derivatives. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures. Reaction progress is monitored by TLC (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexane) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.3–7.8 ppm for the 4-methylphenyl group) and piperidine carboxamide NH (δ ~8.1 ppm). ¹³C NMR confirms sulfonyl (C-SO₂ at ~115–120 ppm) and carbonyl (C=O at ~168–172 ppm) groups .
  • IR Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (amide C=O), and 1350–1380 cm⁻¹ (S=O asymmetric stretch) validate functional groups .
  • Elemental Analysis : Confirms %C, %H, %N within ±0.3% of theoretical values (e.g., C₁₄H₁₈N₂O₃S: C 54.17%, H 5.85%, N 9.03%) .

Q. How can researchers resolve contradictions in reported biological activity data for sulfonamide-containing piperidine derivatives?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, enzyme isoform specificity). Validate activity using orthogonal assays (e.g., fluorescence-based vs. colorimetric carbonic anhydrase inhibition). Control for compound stability via HPLC post-assay and compare IC₅₀ values under standardized conditions (pH 7.4, 37°C) .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets like carbonic anhydrase?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite with crystal structures (e.g., PDB ID 3LXE). Focus on sulfonamide-Zn²⁺ coordination and piperidine ring interactions with hydrophobic pockets.
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Analyze RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
  • QSAR Models : Train models using descriptors like logP, polar surface area, and sulfonamide pKa to predict activity across isoforms (e.g., CA II vs. CA IX) .

Q. How can reaction yields be optimized for large-scale synthesis while minimizing byproducts?

  • Methodological Answer :

  • Solvent Optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., sulfonamide hydrolysis).
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate sulfonylation.
  • Flow Chemistry : Implement continuous-flow reactors for precise temperature control (ΔT ±1°C) and reduced residence time, improving yield from 65% to >85% .

Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting improved selectivity?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with halogenated aryl groups (e.g., 4-Cl or 4-F) to enhance hydrophobic interactions.
  • Bioisosteric Replacement : Replace the piperidine carboxamide with a thiazole ring and assess potency changes.
  • Pharmacophore Mapping : Overlay active analogs to identify critical features (e.g., sulfonamide-Zn²⁺ distance of 2.1 Å) .

Q. How do solubility and logP affect in vivo pharmacokinetics, and what formulation approaches mitigate these challenges?

  • Methodological Answer :

  • LogP Adjustment : Introduce polar groups (e.g., -OH or -OMe) to reduce logP from ~2.5 to <2.0, improving aqueous solubility.
  • Prodrug Design : Convert the carboxamide to a methyl ester for enhanced absorption, with enzymatic cleavage in vivo.
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size ~150 nm) to increase bioavailability by 3-fold in rodent models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.